Computed Log P of 3.52 Distinguishes 2-(4-Chlorophenoxy)butane from the Positional Isomer 4-Chlorobutoxybenzene (Log P ≈3.08) in Partitioning‑Predictive Assays
The computed octanol‑water partition coefficient (Log P) for 2-(4-chlorophenoxy)butane is 3.517 , representing a ~0.44 log‑unit increase over the positional isomer 4-chlorobutoxybenzene (Log P ≈3.084) [1]. This difference corresponds to approximately 2.75‑fold higher predicted partitioning into organic phases under equilibrium conditions, which is relevant when selecting a scaffold for quantitative structure‑activity relationship (QSAR) models, passive membrane permeability predictions, or environmental fate assessments requiring a specific hydrophobicity window [1].
| Evidence Dimension | Computed octanol‑water partition coefficient (Log P) |
|---|---|
| Target Compound Data | 3.517 (ALogP) |
| Comparator Or Baseline | 4-Chlorobutoxybenzene (CAS 2651-46-9): Log P 3.084 |
| Quantified Difference | Δ Log P ≈ +0.43 (≈2.75‑fold higher partitioning) |
| Conditions | Computed values from Chemsrc and Molbase databases using standard algorithms; no experimental Log P data available |
Why This Matters
A 0.43 Log P unit difference yields measurable divergence in HPLC retention, membrane permeability, and soil adsorption coefficients, making unbiased isomer substitution unsuitable for applications where hydrophobicity is a controlled parameter.
- [1] Molbase. 4-Chlorobutoxybenzene (CAS 2651-46-9) – Computed Properties (LogP 3.0844). https://baike.molbase.cn/ (accessed 2026-04-24). View Source
